molecular formula C22H23NO2S B11369685 2-(4-ethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-ethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11369685
M. Wt: 365.5 g/mol
InChI Key: PFFPMWINKBMQIG-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of 4-ethylphenoxyacetic acid: This can be achieved through the reaction of 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 4-ethylphenoxyacetic acid is then reacted with 4-methylphenylamine to form the corresponding amide.

    Thiophene Substitution: Finally, the thiophen-2-ylmethyl group is introduced through a substitution reaction, often using thiophen-2-ylmethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its aromatic and heterocyclic components make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action for 2-(4-ethylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide would depend on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, enhancing the performance of devices like OLEDs or OPVs.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)thiophene: Shares the thiophene and methylphenyl groups but lacks the ethylphenoxy and acetamide functionalities.

    (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: Contains similar aromatic structures but differs in the presence of a propenoic acid group instead of the acetamide.

Uniqueness

2-(4-Ethylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C22H23NO2S/c1-3-18-8-12-20(13-9-18)25-16-22(24)23(15-21-5-4-14-26-21)19-10-6-17(2)7-11-19/h4-14H,3,15-16H2,1-2H3

InChI Key

PFFPMWINKBMQIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)C

Origin of Product

United States

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